Technical Whitepaper: 3-Hydrazinyl-5-methylpyridazine
Technical Whitepaper: 3-Hydrazinyl-5-methylpyridazine
Reactivity Profile, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary
3-Hydrazinyl-5-methylpyridazine (CAS 142345-80-0) represents a critical pharmacophore in medicinal chemistry, serving as a high-value scaffold for the synthesis of fused heterocyclic systems. Unlike its more common isomer, 3-hydrazinyl-6-methylpyridazine, the 5-methyl variant offers unique steric vectors that influence binding affinity in target proteins, particularly in the development of antihypertensive agents and GABA-A receptor modulators.
This technical guide provides a rigorous analysis of the compound's physicochemical properties, optimized synthetic routes, and downstream reactivity. It is designed to function as a self-validating laboratory manual for drug development professionals.
Physicochemical Profile
The 3-hydrazinyl-5-methylpyridazine molecule consists of an electron-deficient pyridazine ring substituted with a nucleophilic hydrazine group at position 3 and a methyl group at position 5. This arrangement creates a distinct dipole moment and reactivity pattern compared to the 6-methyl isomer.
Table 1: Key Chemical Identifiers and Properties
| Property | Specification |
| Chemical Name | 3-Hydrazinyl-5-methylpyridazine |
| CAS Number | 142345-80-0 |
| Molecular Formula | C₅H₈N₄ |
| Molecular Weight | 124.14 g/mol |
| Precursor CAS | 89283-31-8 (3-Chloro-5-methylpyridazine) |
| Physical State | Solid (typically pale yellow to off-white) |
| Predicted pKa | ~5.8 (Hydrazine terminal amine), ~2.5 (Pyridazine N) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water |
| Storage | -20°C, Inert atmosphere (Hygroscopic/Oxidation sensitive) |
Synthetic Route & Optimization
The synthesis of 3-hydrazinyl-5-methylpyridazine is achieved via nucleophilic aromatic substitution (
3.1 Reaction Mechanism
The reaction proceeds through a Meisenheimer-like transition state. The position of the methyl group at C5 (meta to the leaving group at C3) provides less steric hindrance to the incoming nucleophile compared to the 4-methyl isomer, but slightly different electronic stabilization compared to the 6-methyl isomer.
3.2 Optimized Experimental Protocol
Note: Hydrazine is a potent carcinogen and unstable in anhydrous form.[1] Use Hydrazine Hydrate (50-80%) and handle in a fume hood.
Reagents:
-
3-Chloro-5-methylpyridazine (1.0 eq)
-
Hydrazine Hydrate (5.0 - 10.0 eq)
-
Ethanol (Solvent, optional if using neat hydrazine)
Step-by-Step Procedure:
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Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stir bar with 3-chloro-5-methylpyridazine (e.g., 10 mmol).
-
Addition: Add Ethanol (10 mL) followed by the slow addition of Hydrazine Hydrate (50 mmol). Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 80-85°C) for 3–6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting material spot (
) should disappear, replaced by a lower amine spot. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove ethanol and excess hydrazine.
-
Crystallization: Triturate the residue with cold diethyl ether or a small amount of cold water to induce precipitation.
-
Filter the solid and wash with cold ether.
-
-
Purification: Recrystallize from ethanol/ether if necessary.
Yield: Typically 75–85%.
3.3 Visualization of Synthesis Workflow
Figure 1: Synthetic workflow for the production of 3-hydrazinyl-5-methylpyridazine via nucleophilic aromatic substitution.
Reactivity Profile & Derivatization
The hydrazine moiety is a "chemical chameleon," capable of acting as a binucleophile. Its reactivity is governed by the alpha-nitrogen (attached to the ring) and the beta-nitrogen (terminal).
4.1 Cyclization to Triazolopyridazines
The most significant application of this compound is its conversion into [1,2,4]triazolo[4,3-b]pyridazines . This fused ring system is a bioisostere for quinazolines and benzodiazepines.
-
Reagent: Formic acid, Orthoesters, or Carbon Disulfide.
-
Mechanism: The terminal nitrogen attacks the electrophilic carbon of the reagent, followed by cyclodehydration involving the ring nitrogen.
4.2 Hydrazone Formation (Schiff Bases)
Reaction with aldehydes or ketones yields hydrazones.[2] These derivatives often exhibit improved lipophilicity and metabolic stability compared to the parent hydrazine.
-
Reagent: Aryl aldehydes (e.g., benzaldehyde derivatives).[3]
-
Conditions: Cat. Acetic acid in Ethanol, RT to Reflux.
4.3 Visualization of Reactivity Pathways
Figure 2: Divergent reactivity pathways demonstrating the versatility of the hydrazine scaffold in library synthesis.
Pharmaceutical Applications
While 3-hydrazinyl-6-methylpyridazine is the direct precursor to the antihypertensive Hydralazine analogs (like Cadralazine intermediates), the 5-methyl isomer serves as a critical tool for Structure-Activity Relationship (SAR) studies.
-
Antihypertensives: Pyridazine hydrazines act as vasodilators by interfering with calcium transport in smooth muscle. The 5-methyl substitution alters the metabolic profile (acetylation rate) compared to the 6-methyl analogs.
-
Anxiolytics: Triazolopyridazines derived from this scaffold bind to the benzodiazepine site of GABA-A receptors. The 5-methyl group provides a steric bulk that can enhance selectivity for specific receptor subunits (
2/ 3 vs 1).
References
-
Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis. Org. Synth. 2013, 90, 287-300. (Referenced for general hydrazine handling and cyclization protocols). [Link]
- Google Patents. (n.d.). Process for the preparation of new hydrazine compounds (AT162912B).
